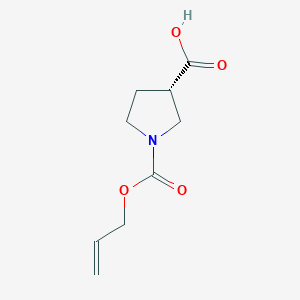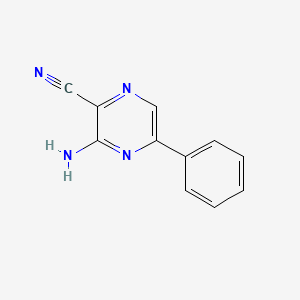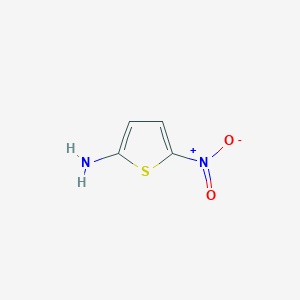
2-Thiophenamine, 5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenamine, 5-nitro- is an organic compound with the molecular formula C4H4N2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an amino group (-NH2) at the second position and a nitro group (-NO2) at the fifth position on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenamine, 5-nitro- typically involves the nitration of 2-thiophenamine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the thiophene ring . The reaction conditions must be carefully controlled to ensure the selective nitration of the compound.
Industrial Production Methods: Industrial production of 2-Thiophenamine, 5-nitro- may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly nitrating agents is being explored to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Thiophenamine, 5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Thiophenamine, 5-amino-.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-Thiophenamine, 5-nitro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Thiophenamine, 5-nitro- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with cellular components. These interactions can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to the compound’s biological effects .
Comparison with Similar Compounds
- 2-Thiophenamine, 3-nitro-
- 2-Thiophenamine, 4-nitro-
- 2-Thiophenamine, 5-amino-
Comparison: 2-Thiophenamine, 5-nitro- is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. Compared to other nitrothiophenes, the 5-nitro derivative may exhibit different electronic properties and steric effects, leading to distinct reaction pathways and applications .
Properties
IUPAC Name |
5-nitrothiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-3-1-2-4(9-3)6(7)8/h1-2H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRZQUKEUSRHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

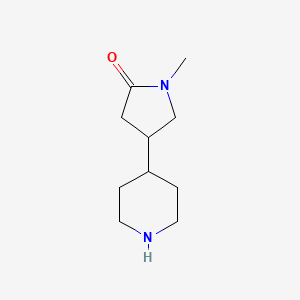

![1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)



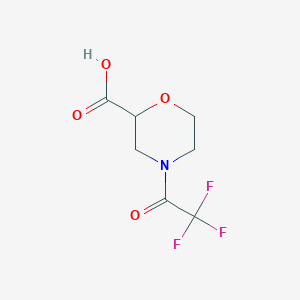
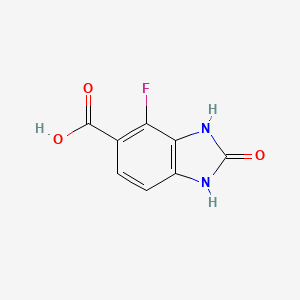
![3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)

![3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride](/img/structure/B13497551.png)
